molecular formula C7H4F3NO2 B6599964 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde CAS No. 1361738-44-4

2-(Trifluoromethoxy)pyridine-3-carboxaldehyde

Cat. No.: B6599964
CAS No.: 1361738-44-4
M. Wt: 191.11 g/mol
InChI Key: YJSBDYNLBXPXEN-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridine-3-carboxaldehyde is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a trifluoromethoxy group (-OCF3) and the hydrogen atom at the third position is replaced by a formyl group (-CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde involves the trifluoromethoxylation of pyridine derivatives. This can be achieved through the reaction of 2-chloropyridine-3-carboxaldehyde with trifluoromethoxide anion (CF3O-) under suitable conditions. The reaction typically requires a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and crystallization, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: 2-(Trifluoromethoxy)pyridine-3-carboxylic acid.

    Reduction: 2-(Trifluoromethoxy)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethoxy)pyridine-3-carboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates, especially those targeting central nervous system disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridine-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach intracellular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
  • 5-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 5-(Trifluoromethyl)pyridine-3-carboxylic acid

Uniqueness

2-(Trifluoromethoxy)pyridine-3-carboxaldehyde is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds with trifluoromethyl groups. This makes it particularly valuable in the design of molecules with enhanced pharmacokinetic profiles and improved efficacy in biological systems.

Properties

IUPAC Name

2-(trifluoromethoxy)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-5(4-12)2-1-3-11-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSBDYNLBXPXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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